molecular formula C12H19N5O B1437731 N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 941521-06-8

N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B1437731
CAS No.: 941521-06-8
M. Wt: 249.31 g/mol
InChI Key: VOOTVNIUXKUGME-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a guanidine derivative featuring a cyclohexyl substituent on one nitrogen and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety on the other (Fig. 1). The dihydropyrimidinone core is a heterocyclic scaffold known for its hydrogen-bonding capabilities, as seen in ureido-pyrimidinone (UPy) systems used in polymer electrolytes .

Properties

IUPAC Name

2-cyclohexyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOTVNIUXKUGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via the reaction of a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate with a cyclohexyl-substituted guanidine derivative. The key steps involve:

  • Formation of the dihydropyrimidinone scaffold.
  • Introduction of the guanidine moiety bearing the cyclohexyl group.

This strategy often employs condensation reactions, nucleophilic substitutions, or guanidinylation reactions under controlled conditions.

Specific Preparation Methods

Direct Guanidinylation of Dihydropyrimidinone

One common method involves the direct guanidinylation of the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate with cyclohexylguanidine or its derivatives. The reaction conditions typically include:

  • Use of appropriate solvents such as ethanol or tetrahydrofuran.
  • Mild heating (room temperature to 60 °C).
  • Catalysts or activating agents may be employed to facilitate guanidine attachment.

This method yields the target compound with good selectivity and purity.

Catalytic Systems in Preparation

Recent advances highlight the use of heterogeneous nanocatalysts to improve yields, reduce reaction times, and enable catalyst recyclability. Iron-based magnetic nanoparticles (Fe3O4 NPs) functionalized with various ligands have been reported as efficient catalysts for related guanidine-pyrimidinone syntheses.

Table 1: Representative Catalytic Systems for Pyrimidinone-Guanidine Derivatives Synthesis

Catalyst Type Solvent Temperature Yield Range (%) Reaction Time Catalyst Reusability Reference
Nano-Fe3O4 Ethanol 40 °C 65–97 ~22 min Up to 4 cycles
ZnFe2O4 Nanoparticles Solvent-free 75 °C 86–97 7–30 min Multiple cycles
Fe3O4@SiO2@(CH2)3-urea-SO3H/HCl MNPs Solvent-free 60 °C 90–98 15–60 min 7 cycles
Fe3O4@MCM-41@IL/Pd Solvent-free 40 °C 88–96 10 min 11 cycles

These catalysts facilitate key steps such as Knoevenagel condensation and Michael addition, which are critical in assembling the pyrimidinone and guanidine functionalities.

Detailed Reaction Mechanism Insights

The preparation often follows these mechanistic steps:

  • Activation of carbonyl groups on the pyrimidinone intermediate by the catalyst.
  • Nucleophilic attack by the guanidine nitrogen on the activated site.
  • Formation of intermediate adducts through condensation.
  • Cyclization and tautomerization to yield the final guanidine-substituted dihydropyrimidinone.

Nanocatalysts enhance these steps by providing Lewis acid sites and facilitating electron transfer, thus improving reaction rates and selectivity.

Research Findings and Optimization

  • Electron-donating groups on the pyrimidinone ring tend to increase reactivity and yield.
  • Use of metal-free conditions is possible but often results in longer reaction times and lower yields.
  • Magnetic nanoparticle catalysts allow easy separation and reuse without significant loss of activity, improving process sustainability.
  • Solvent choice impacts reaction kinetics; ethanol and solvent-free conditions are commonly preferred for environmental and efficiency reasons.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Outcome
Solvent Ethanol, THF, or solvent-free Influences solubility and rate
Temperature Room temperature to 75 °C Higher temp accelerates reaction
Catalyst Fe3O4-based nanocatalysts, acid catalysts Enhances yield and selectivity
Reaction Time 10 min to several hours Depends on catalyst and conditions
Reusability Up to 11 cycles with magnetic nanocatalysts Cost-effective and sustainable
Substituent Effects Electron-donating groups favor higher yields Affects reactivity of intermediates

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds can exhibit antibacterial properties. N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has shown potential activity against various Gram-positive bacteria. Preliminary studies suggest that it may be effective in treating infections caused by resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer effects. Studies have demonstrated that similar guanidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study involving human breast cancer cell lines revealed that modifications to the compound's structure significantly enhanced cytotoxicity compared to the parent molecule.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase Inhibition : The compound exhibited a 75% inhibition rate at 100 µM concentration, suggesting potential neuroprotective properties relevant to Alzheimer's disease treatment.
  • Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases involved in cancer signaling pathways.

Scientific Research Applications

The compound's unique structure allows it to interact with biological systems in various ways:

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development targeting infections and cancers.

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms underlying its biological activity. Understanding how this compound interacts with specific molecular targets could lead to the development of more effective therapeutics.

Case Studies

Several case studies have documented the therapeutic effects of related compounds in clinical settings:

Study Findings
Clinical trial on guanidine derivativesSignificant improvements in patients with chronic infections; insights into dosage optimization were noted.
Anticancer studiesModifications to the cyclohexyl group enhanced cytotoxic effects against specific cancer cell lines.

Summary of Biological Activities

Activity Type Observations References
AntimicrobialPotential activity against Gram-positive bacteria
AnticancerInduction of apoptosis in specific cancer cells
Enzyme InhibitionInhibition of acetylcholinesterase and kinases

Mechanism of Action

N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can be compared with other similar compounds, such as N-phenyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine. The uniqueness of this compound lies in its cyclohexyl group, which may impart different chemical and biological properties compared to other guanidine derivatives.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The guanidine scaffold allows for modular substitution, enabling diverse analogs (Table 1). Key structural variations include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine Cyclohexyl C₁₂H₁₉N₅O 261.32 Aliphatic, bulky, lipophilic
N-(2,4-Dimethylphenyl) analog 2,4-Dimethylphenyl C₁₄H₁₆N₅O 278.31 Aromatic, electron-donating methyl groups
N-(3-(Trifluoromethyl)phenyl) analog 3-Trifluoromethylphenyl C₁₃H₁₂F₃N₅O 311.26 Electron-withdrawing CF₃ group, enhanced polarity
N-(2-Furylmethyl) analog Furfuryl C₁₁H₁₃N₅O₂ 247.25 Heteroaromatic, potential for π-π interactions
N-(1-Naphthyl) analog 1-Naphthyl C₁₇H₁₇N₅O 307.35 Polyaromatic, planar structure

Key Observations :

  • Lipophilicity : The cyclohexyl analog is more lipophilic than aromatic derivatives, which may affect membrane permeability in biological systems.
  • Steric Hindrance : Bulky substituents like naphthyl or cyclohexyl may reduce reactivity or alter conformational flexibility.

Example :

    Biological Activity

    N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a guanidine moiety linked to a dihydropyrimidine derivative. Its structure can be represented as follows:

    C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}

    This structure is significant because the guanidine group is known for its ability to interact with various biological targets.

    Antimicrobial Activity

    Research indicates that compounds containing guanidine structures often exhibit antimicrobial properties. For instance, studies have shown that guanidine derivatives can target lipoteichoic acid in Staphylococcus aureus, demonstrating potent antibacterial activity. The mechanism typically involves disruption of bacterial cell wall synthesis and function .

    Anticancer Activity

    This compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The precise pathways involved are still under investigation, but initial findings show promise for further development as an anticancer agent.

    Neuroprotective Effects

    Another area of interest is the neuroprotective activity of this compound. Some studies suggest that guanidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the cyclohexyl group or modifications to the dihydropyrimidine core can significantly influence potency and selectivity towards specific biological targets.

    ModificationEffect on ActivityReference
    Cyclohexyl substitutionEnhanced antibacterial activity
    Alterations in dihydropyrimidineVariable anticancer efficacy

    Case Studies

    • Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that similar guanidine compounds exhibited minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, including MRSA. This suggests that this compound may have similar potential .
    • Cytotoxicity Screening : In a cytotoxicity screening against several cancer cell lines, derivatives of this compound showed selective cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent .
    • Neuroprotection Studies : Research focusing on neuroprotective properties revealed that certain guanidine derivatives could attenuate neuronal damage in models of oxidative stress, suggesting therapeutic potential in neurodegenerative conditions .

    Q & A

    Q. Can this compound serve as a monomer for functional polymers (e.g., self-healing materials)?

    • Proof of Concept : Ureido-pyrimidinone (UPy) analogs form quadruple hydrogen bonds, enabling reversible cross-linking in polymer electrolytes. Similar strategies apply using methacrylate-functionalized derivatives .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
    Reactant of Route 2
    Reactant of Route 2
    N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.